![molecular formula C16H11NO3 B271481 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole, also known as BDVB, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BDVB is a heterocyclic compound that contains both benzodioxole and benzoxazole moieties. It has been found to have interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been found to interact with specific receptors in the body, leading to various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and proteins, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential as a therapeutic agent for the treatment of certain diseases such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has several advantages for use in laboratory experiments, including its high purity and stability. However, its limited solubility in water and other solvents can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole, including the development of new synthetic methods, the investigation of its potential applications in organic electronics and optoelectronics, and the exploration of its therapeutic potential for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with 2-amino-5-methoxybenzoic acid, followed by cyclization and dehydration reactions. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been studied for its potential applications in various fields such as material science, organic electronics, and biomedical research. Its unique chemical structure and properties make it a promising candidate for the development of new materials and devices.
Propiedades
Fórmula molecular |
C16H11NO3 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2/b8-6+ |
Clave InChI |
DPSXZXQPFAYPNZ-SOFGYWHQSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





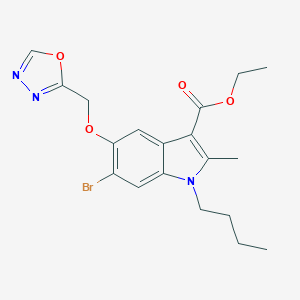
![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
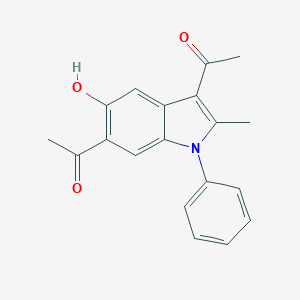

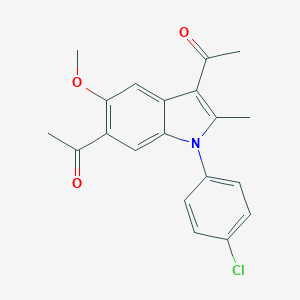

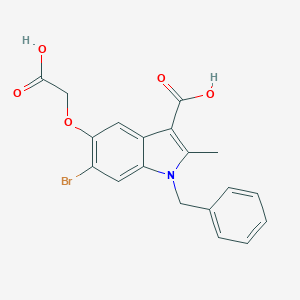
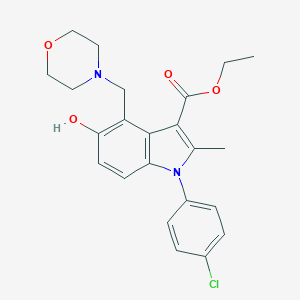
![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
